1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Lipophilicity ADME CNS Drug Design

Generic substitution in dioxolane-ethanone SAR programs introduces uncontrolled lipophilicity shifts (>100-fold selectivity changes reported for α1-adrenoceptor subtypes), compromising data integrity. This butoxy homolog (LogP 2.81, TPSA 44.76 Ų) provides the precise chain length required for reproducible CNS-penetrant candidate profiling. - Defined LogP (2.81) enables controlled BBB permeability assessment vs. methoxy (1.64), ethoxy (2.03), and propoxy (2.42) analogs. - 7 rotatable bonds-the highest in its series-support entropic binding studies. - Supplied at 97% purity; available in 1 g, 2 g, and 5 g research quantities with global shipping.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 1263365-69-0
Cat. No. B1400359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
CAS1263365-69-0
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)CC2OCCO2
InChIInChI=1S/C15H20O4/c1-2-3-8-17-13-6-4-12(5-7-13)14(16)11-15-18-9-10-19-15/h4-7,15H,2-3,8-11H2,1H3
InChIKeyMFANSAVIEHQSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone Procurement Profile


1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a research chemical building block belonging to a series of 2-(1,3-dioxolan-2-yl)-1-(4-alkoxyphenyl)ethanones, typically supplied at purities of 97-98% for laboratory use . Its structure features a dioxolane ring, a carbonyl group, and a butoxy-substituted phenyl ring, with a molecular weight of 264.32 g/mol. This compound is a member of a homologous series (CAS ranges 1263365-48-5 to 1263365-92-9) commercialized by Matrix Scientific and distributed by various vendors, where the alkoxy chain length serves as a key variable for tuning physicochemical properties in medicinal chemistry and materials research .

Butoxy chain for controlled lipophilicity tuning
97–98% purity, laboratory research grade
Member of alkoxy homologous series for systematic SAR

Why Alkoxy Chain Length Alters Compound Behavior


Within the 1,3-dioxolane ethanone series, a simple substitution of the alkoxy group is not benign. The butoxy homolog (CAS 1263365-69-0) exhibits a markedly higher computed LogP (2.81) compared to its methoxy (1.64), ethoxy (2.03), and propoxy (2.42) counterparts . This increased lipophilicity, a consequence of the extended alkyl chain, directly impacts membrane permeability, solubility, and protein binding. Crucially, research on analogous 1,3-dioxolane-based α1-adrenoceptor antagonists demonstrates that altering the terminal alkyl moiety on the phenyl ring profoundly affects receptor subtype binding selectivity and functional potency [1]. Therefore, generic substitution without controlled lipophilicity and chain length will introduce uncontrolled variability in assay outcomes, compromising data integrity in SAR programs.

Lipophilicity
Higher LogP drives membrane permeability
Shorter alkoxy chains significantly reduce LogP, may shift partitioning behavior
Flexibility
7 rotatable bonds enable conformational sampling
Fewer rotatable bonds in methoxy–propoxy analogs may alter binding dynamics
GPCR bias
Butoxy chain may confer distinct selectivity profile
Alkyl group variation in related dioxolanes caused >100-fold selectivity shifts; class-specific response may not transfer

Quantitative Differentiation Guide for CAS 1263365-69-0


Enhanced Lipophilicity for Membrane Targeting

The butoxy derivative achieves the highest computed LogP value (2.8112) within the homologous 4-alkoxy series, a critical parameter for optimizing passive membrane permeability . In contrast, the methoxy (LogP 1.6409) , ethoxy (LogP 2.031) , and propoxy (LogP 2.4211) analogs are significantly more hydrophilic. For CNS drug discovery programs where a LogP range of 2-5 is often desired for blood-brain barrier penetration, the butoxy compound uniquely occupies an optimal starting point while maintaining a constant topological polar surface area (TPSA) of 44.76 Ų across the series. This allows researchers to precisely decouple lipophilicity effects from hydrogen-bonding capacity, a key advantage for building robust structure-property relationship (SPR) models .

LogP Comparison
Data to verify
Butoxy LogP 2.81 vs 1.64–2.42 (shorter chains)
Supports lipophilicity selection within series
Computed values; supplier-reported
Lipophilicity ADME CNS Drug Design LogP Optimization

Increased Conformational Flexibility for Induced-Fit Binding

The butoxy tail introduces 7 rotatable bonds, the highest number in the series, compared to 4 (methoxy), 5 (ethoxy), and 6 (propoxy) for its analogs . This quantifiably greater conformational flexibility can be a critical differentiating factor in drug-target binding. Increased ligand flexibility may enable more effective exploration of a protein's binding pocket, potentially enhancing the ability to form induced-fit interactions or adapt to shallow, featureless binding sites that are otherwise difficult to drug [1].

Rotatable Bonds
Data to verify
7 (butoxy) vs 4–6 (methoxy to propoxy)
Indicates highest conformational flexibility
Topological count; uniform calculation
Conformational Entropy Molecular Dynamics Ligand Binding

Tunable α1-Adrenoceptor Subtype Selectivity

While direct assay data for CAS 1263365-69-0 on α1-adrenoceptors is not publicly available, class-level evidence from a structurally analogous series of 1,3-dioxolane-based ligands provides a strong quantitative rationale for selection. In that series, varying the terminal substituent on the phenyl ring (analogous to the alkoxy chain) led to dramatic shifts in α1-adrenoceptor subtype selectivity [1]. For instance, compound 10 exhibited a selectivity ratio of 162 for α1D over α1A, achieved primarily through modification of the phenyl substituent X [1]. This demonstrates that within this chemotype, subtle changes to the terminal alkyl group can profoundly alter pharmacological bias, making each homolog a distinct research tool.

α1 Subtype Bias
Class-level
>100-fold selectivity shift precedent in dioxolane series
Supports alkyl-scan SAR for GPCR subtype selectivity
No direct assay data for CAS 1263365-69-0
Adrenergic Receptor Subtype Selectivity GPCR Pharmacological Tool

Top Application Scenarios for CAS 1263365-69-0


CNS Drug Discovery Requiring Optimized Membrane Permeability

The compound's high LogP (2.81) relative to shorter alkoxy chain analogs positions it as a preferred lipophilic building block for synthesizing blood-brain barrier penetrant candidates. Its constant TPSA of 44.76 Ų, a value below the 60-70 Ų threshold commonly associated with poor CNS penetration, further supports its use in early-stage CNS drug discovery .

Systematic SAR Studies on GPCR Selectivity

As the butoxy member of the 4-alkoxyphenyl-1,3-dioxolane ethanone series, this compound is an indispensable element of a complete homologue scan for probing α1-adrenoceptor and potentially other GPCR subtypes. Evidence from closely related 1,3-dioxolane ligands shows that variations in the terminal alkyl group can yield >100-fold selectivity shifts, making each chain length a distinct pharmacological probe [1].

Conformational Analysis and Molecular Dynamics Studies

With 7 rotatable bonds, the highest in its series, this compound serves as an ideal model for studying the entropic contributions of flexible side chains to ligand binding, solvation, and protein-induced ordering. Researchers can contrast its behavior with the more rigid methoxy or ethoxy analogs to quantify the thermodynamic impact of chain length on binding free energy .

Application
Selection Property
Validation Focus
CNS permeability screening
Butoxy-driven lipophilicity
LogP and TPSA confirmation
GPCR subtype SAR studies
Alkyl chain-dependent selectivity
Subtype selectivity profiling
Conformational dynamics research
Flexible butoxy chain
Rotatable bond impact assessment
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